molecular formula C7H10O5 B1360025 4-Oxoheptanedioic acid CAS No. 502-50-1

4-Oxoheptanedioic acid

Cat. No.: B1360025
CAS No.: 502-50-1
M. Wt: 174.15 g/mol
InChI Key: UDDSEESQRGPVIL-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Research Literature

In scientific literature, 4-Oxoheptanedioic acid is identified by several names and chemical identifiers. The most formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is this compound. However, it is also commonly referred to by the trivial names 4-ketopimelic acid and 4-oxopimelic acid. wikipedia.orgsigmaaldrich.com Pimelic acid is the common name for the seven-carbon dicarboxylic acid, heptanedioic acid, which serves as the parent structure. chemicalbook.com The compound is unambiguously identified in chemical databases and supply catalogs by its CAS Registry Number, 502-50-1. wikipedia.orgsigmaaldrich.com

Below is a data table summarizing the key chemical identity information for this compound.

IdentifierValue
IUPAC Name This compound
Common Names 4-Ketopimelic acid, 4-Oxopimelic acid, γ-Ketopimelic acid
CAS Number 502-50-1
Molecular Formula C₇H₁₀O₅
Molecular Weight 174.15 g/mol
Linear Formula HO₂CCH₂CH₂COCH₂CH₂CO₂H
SMILES String OC(=O)CCC(=O)CCC(O)=O
InChI Key UDDSEESQRGPVIL-UHFFFAOYSA-N

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comrsc.org

Historical Perspective on the Discovery and Initial Characterization in Scientific Studies

While the precise moment of its first discovery is not clearly documented in readily available contemporary literature, references indicate that this compound, often cited as 4-ketopimelic acid, has been a known compound in the chemical sciences for a significant period. A 2017 research article notes that the compound has been known for "more than 70 years," suggesting its presence in the scientific literature since at least the 1940s. researchgate.net Early synthetic work from the late 1930s, such as that by G. Komppa in 1938, also appears to reference ketopimelic acid. Current time information in Bangalore, IN.

An established and frequently cited method for its preparation involves starting from furfural (B47365), a readily available platform chemical derived from biomass. researchgate.net In this synthesis, furfural undergoes a Perkin reaction with acetic anhydride (B1165640) to form β-furanylacrylic acid. Subsequently, this intermediate is treated with an acid, such as aqueous sulfuric acid, which opens the furan (B31954) ring and hydrolyzes the structure to yield this compound. researchgate.net This synthesis route highlights the compound's connection to renewable feedstocks.

Significance within Organic Chemistry Research

The bifunctional nature of this compound makes it a versatile building block and intermediate in organic synthesis. Its ketone and two carboxylic acid groups provide multiple reactive sites for constructing more complex molecular architectures.

One of its most prominent applications is as a specialized linker in the solid-phase synthesis of oligonucleotides. nih.govbu.edu The structure contains a 4-oxobutanoate (B1241810) motif which allows for the release of a synthesized molecule from a solid support under mild conditions using hydrazinium (B103819) acetate (B1210297). techscience.com This is particularly valuable for creating base-sensitive oligonucleotides that would be degraded by the harsh alkaline conditions used with standard linkers. nih.gov

Furthermore, derivatives of this compound have been employed as key precursors in the total synthesis of complex natural products. For instance, in a synthesis of a tetracyclic intermediate for the alkaloid strychnine, diethyl 4-oxopimelate was selectively hydrolyzed using a lipase (B570770) to its monoester. nobelprize.org This monoester was then coupled and subjected to a samarium iodide-mediated ketyl radical cyclization to form the core structure, demonstrating the utility of the 4-oxoheptanedioate backbone in advanced cyclization strategies. nobelprize.orguni-halle.de

The compound itself can undergo various transformations, as detailed in the table below.

Reaction TypeReagents/ConditionsProduct(s)Research Context
Condensation Paraformaldehyde, H₂SO₄ or Amberlyst-H⁺2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trioneSynthesis of novel dispiro bis-lactone (B144190) ring systems. researchgate.netnih.gov
Reduction Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation4-hydroxyheptanedioic acidStandard ketone reduction to a secondary alcohol. nobelprize.org
Oxidation Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)4,5-dioxoheptanedioic acidFurther oxidation of the carbon backbone. nobelprize.org
Polymerization Glycerol, p-toluenesulfonic acid or Sb₂O₃Poly(4-ketopimelic acid-glycerol)Creation of renewable resource-based branched polymers. uni-halle.de

Relevance to Biological and Environmental Sciences Research

In the biological sciences, this compound is recognized as a product of lipid peroxidation, a process associated with oxidative stress. Specifically, it can be formed from the oxidative fragmentation of docosahexaenoic acid (DHA), a crucial omega-3 fatty acid highly concentrated in the brain and retina. The formation of 4-oxoheptanedioic monoamide adducts on proteins and ethanolamine (B43304) phospholipids (B1166683) has been observed in human blood. dss.go.th These adducts are not inert; research has shown they are biologically active and can promote angiogenesis (the formation of new blood vessels) by interacting with the Toll-like receptor 2 (TLR2) pathway. nobelprize.org

Its metabolic relevance is also noted in the catabolism of other molecules. For example, it is implicated in the breakdown pathway of 4-hydroxynonanedioic acid, another lipid peroxidation product. Additionally, research on the bacterium Acinetobacter has shown that 4-hydroxy-2-ketopimelate, a closely related derivative, is cleaved by an aldolase (B8822740) as part of the degradation pathway for 4-hydroxyphenylacetic acid. Current time information in Bangalore, IN. The degradation of 2-aminoadipic acid, a biomarker for diabetes, proceeds through 2-oxoheptanedioic acid, which is then converted to succinyl-CoA by a dehydrogenase complex.

In environmental science, this compound has been identified as a component of atmospheric aerosols. It has been detected in samples from marine environments and even in the polar atmosphere, indicating its widespread distribution. rsc.org Its presence in the atmosphere is attributed to the secondary oxidation of unsaturated fatty acids, linking biogenic or anthropogenic emissions to the formation of secondary organic aerosols (SOA). rsc.org The study of such water-soluble organic compounds is critical for understanding their role in atmospheric chemistry and their ability to act as cloud condensation nuclei (CCN), thereby influencing climate. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxoheptanedioic acid
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InChI

InChI=1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDDSEESQRGPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40198238
Record name 4-Oxopimelic acid
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Molecular Weight

174.15 g/mol
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CAS No.

502-50-1
Record name 4-Ketopimelic acid
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Record name 4-Oxopimelic acid
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Synthetic Methodologies and Chemical Transformations in Research

Established Synthetic Routes and Reaction Conditions for 4-Oxoheptanedioic Acid

The targeted introduction of a carbonyl group at the C4 position of a heptanedioic acid backbone presents a unique synthetic challenge. Research in this area has explored the selective oxidation of heptanedioic acid derivatives, employing various oxidizing agents and catalytic systems to achieve the desired transformation.

Oxidation of Heptanedioic Acid Derivatives in Laboratory Synthesis

In a laboratory setting, the synthesis of this compound can be approached through the oxidation of suitable heptanedioic acid derivatives. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product with high selectivity and yield.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups. While direct oxidation of the methylene (B1212753) group at the C4 position of heptanedioic acid is challenging due to the high reactivity of KMnO4, its use in the oxidation of precursor molecules is a viable strategy. For instance, a classical approach to synthesizing dicarboxylic acids involves the oxidative cleavage of cyclic ketones. In a related context, pimelic acid (heptanedioic acid) can be prepared by the oxidation of cycloheptanone (B156872) with strong oxidizing agents like potassium permanganate. However, the selective oxidation of a methylene group within the pimelic acid chain to a ketone is not a commonly reported transformation using potassium permanganate due to the likelihood of over-oxidation and C-C bond cleavage.

Chromium trioxide (CrO3) and its derivatives are versatile oxidizing agents in organic synthesis. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972), is a common reagent for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids. While direct oxidation of an unactivated methylene group in heptanedioic acid with chromium trioxide is not a standard procedure, its application in the oxidation of a precursor alcohol, such as 4-hydroxyheptanedioic acid, would be a plausible synthetic route to this compound. The reaction would typically be carried out in acetone as a solvent.

The pH of the reaction medium plays a critical role in oxidation reactions. Oxidations with potassium permanganate are often carried out in acidic or basic conditions, which can influence the reactivity of the oxidizing agent and the stability of the substrate and product. For instance, under acidic conditions, permanganate is a very strong oxidant.

Chromium trioxide oxidations using Jones reagent are conducted in strongly acidic conditions. The acidic medium is necessary for the formation of the active chromic acid species. The choice between acidic and basic media would depend on the specific substrate and the desired selectivity, as it can influence the rate of reaction and the potential for side reactions.

Catalytic Oxidation Processes in Industrial Production

For large-scale production, catalytic methods are generally preferred over stoichiometric oxidations due to their efficiency, selectivity, and reduced waste generation. The development of catalytic systems for the selective oxidation of C-H bonds is an active area of research with significant industrial implications.

Transition metal catalysts, particularly those based on platinum and palladium, have shown promise in the selective activation and oxidation of C-H bonds in aliphatic chains.

Platinum-catalyzed C-H activation has been studied for the functionalization of alkanes. These catalysts can operate under various conditions and have the potential to be applied to the selective oxidation of a methylene group in a dicarboxylic acid like heptanedioic acid. The mechanism often involves the formation of an organometallic intermediate, followed by an oxidation step.

Palladium-catalyzed reactions are well-known for their ability to facilitate a wide range of organic transformations, including C-H activation and oxidation. Recent research has demonstrated the possibility of catalyst-controlled, site-selective lactonization of dicarboxylic acids via the activation of β- or γ-methylene C-H bonds using palladium catalysts. This approach, which involves the formation of a cyclic ester, highlights the potential for palladium to selectively functionalize a specific methylene group within a dicarboxylic acid chain. While not a direct synthesis of this compound, it provides a strong indication that palladium catalysis could be a viable strategy for its industrial production, potentially through a multi-step process involving the formation and subsequent hydrolysis of a lactone intermediate.

Controlled Temperature and Pressure Conditions

The synthesis and subsequent reactions of this compound and its derivatives are often conducted under carefully controlled temperature and pressure conditions to ensure optimal yield, purity, and selectivity. While specific parameters are highly dependent on the particular reaction, general principles of chemical kinetics and thermodynamics guide the selection of these conditions. For instance, in esterification or hydrolysis reactions, temperature is a critical factor that influences the rate of reaction and the position of the equilibrium. Similarly, in certain multi-step syntheses, precise temperature control can prevent the formation of unwanted byproducts. Pressure modifications are typically employed when gaseous reactants or products are involved or to influence reaction rates and equilibria in liquid-phase reactions. However, for the specific transformations discussed herein, detailed temperature and pressure conditions are not extensively reported in the available literature, suggesting that many of these reactions are effectively carried out under standard atmospheric pressure with conventional temperature regulation.

Selective Hydrolysis of Diethyl 4-Oxopimelate via Lipase (B570770) Catalysis

The selective transformation of symmetrical diesters into their corresponding monoesters is a valuable synthetic strategy, and enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for achieving this. Lipases are known for their ability to catalyze the hydrolysis of ester bonds with high chemo-, regio-, and enantioselectivity under mild reaction conditions.

Formation of Monoester Intermediates

The desymmetrization of diethyl 4-oxopimelate, the diethyl ester of this compound, through lipase-catalyzed hydrolysis can theoretically yield the corresponding monoester, ethyl 4-oxoheptanedioate. This process relies on the enzyme's ability to selectively hydrolyze one of the two ester groups. The general mechanism for lipase-catalyzed ester hydrolysis involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by water to release the carboxylic acid. In the case of a diester, the reaction can be controlled to favor the formation of the monoester by optimizing reaction parameters such as enzyme choice, solvent, water content, and reaction time. While the specific application of lipase catalysis to diethyl 4-oxopimelate is not extensively detailed in the reviewed literature, the principle of lipase-catalyzed desymmetrization of prochiral and symmetrical diesters is a well-established synthetic methodology.

Enzyme Class Typical Reaction Key Advantage
LipaseSelective mono-hydrolysis of diestersHigh selectivity under mild conditions
Subsequent Coupling with Nucleophiles (e.g., indolylacetonitrile)

Synthesis from Furfural (B47365) via β-Furanylacrylic Acid

The synthesis of dicarboxylic acids from renewable resources is an area of significant research interest. Furfural, a bio-based platform chemical derived from lignocellulosic biomass, can serve as a starting material for various valuable chemicals. A potential, though not extensively documented, synthetic pathway to this compound could involve intermediates derived from furfural, such as β-furanylacrylic acid. This would likely involve a multi-step process, potentially including the opening of the furan (B31954) ring and subsequent oxidation and/or reduction steps to yield the final keto-diacid structure. However, a direct and established synthetic route for this compound commencing from furfural via β-furanylacrylic acid is not described in the available scientific literature. Research in this area has more commonly focused on the direct oxidation of furfural to furoic acid.

Application as a Cleavable Linker in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the assembly of complex molecules like peptides and oligonucleotides on a solid support. A key component of this methodology is the linker, which tethers the growing molecule to the resin and must be cleavable under specific conditions to release the final product. This compound has been identified as an effective orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides. mdpi.com

The utility of this linker stems from the presence of a 4-oxobutanoate (B1241810) structural motif within its backbone. This feature allows for the selective cleavage of the linker under mild conditions, which is crucial when working with sensitive molecules that would be degraded by harsher cleavage reagents.

Activation via Hydrazinium (B103819) Acetate (B1210297) Treatment

The cleavage of the this compound linker from the solid support is achieved through treatment with hydrazinium acetate. mdpi.com This reagent specifically targets the 4-oxobutanoate structure, leading to the release of the synthesized molecule. The mechanism of this cleavage is analogous to the deprotection of levulinoyl groups, which also involves a cyclization reaction initiated by hydrazine. This mild cleavage condition makes the this compound linker particularly suitable for the synthesis of delicate biomolecules.

Linker Cleavage Reagent Key Feature
This compoundHydrazinium acetateMild cleavage due to 4-oxobutanoate motif
Release of Oligonucleotides

In the realm of synthetic biology and molecular medicine, the solid-phase synthesis of oligonucleotides is a cornerstone technology. The choice of a linker, a molecule that tethers the growing oligonucleotide chain to a solid support, is critical for the successful synthesis and recovery of the final product. This compound has been identified as a valuable orthogonal linker, particularly for the synthesis of base-sensitive oligonucleotides researchgate.net.

The functionality of this compound allows it to be anchored to an aminoalkylated resin through one of its carboxyl groups. The oligonucleotide chain is then synthesized, with the 3'-end of the first nucleoside attached to the linker. A key feature of this linker is the presence of a 4-oxobutanoate structural motif. This specific chemical structure allows for the selective cleavage and release of the synthesized oligonucleotide from the solid support under very mild conditions. The release is typically achieved through treatment with hydrazinium acetate researchgate.net. This mild cleavage condition is particularly advantageous when the oligonucleotide contains base-sensitive modifications or protecting groups that would be degraded under the harsher conditions required for more conventional linkers researchgate.net. The orthogonality of this linker system ensures that the cleavage from the solid support can be performed without affecting other protecting groups on the oligonucleotide, thereby preserving the integrity of the final product.

Chemical Reactions and Derivatization Studies for Research Applications

The chemical reactivity of this compound is primarily centered around its ketone and carboxylic acid functional groups. These sites allow for a variety of chemical transformations, making it a versatile molecule in research settings.

Oxidation Reactions of this compound

The ketone group at the 4-position of this compound is a prime target for oxidation reactions. These reactions can introduce new functional groups and lead to the synthesis of novel dicarboxylic acids.

Several strong oxidizing agents are commonly employed in organic synthesis to oxidize carbons alpha to a carbonyl group.

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent that can oxidize a wide range of organic compounds. Under controlled conditions, it could potentially oxidize the alpha-methylene group of the ketone in this compound. However, due to its high reactivity, it might also lead to cleavage of carbon-carbon bonds, resulting in a mixture of products.

Chromium Trioxide (CrO₃): Often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), chromium trioxide is another potent oxidizing agent capable of oxidizing secondary alcohols to ketones and, under more forcing conditions, can oxidize activated methylene groups.

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, hydrogen peroxide can be used for the oxidation of ketones. This reagent is considered a "greener" oxidant as its byproduct is water.

The selection of the appropriate oxidizing agent and reaction conditions would be crucial to achieve the desired transformation to 4,5-dioxoheptanedioic acid while minimizing side reactions involving the carboxylic acid groups.

Reduction Reactions of the Ketone Group

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, providing a route to hydroxy-dicarboxylic acids.

The reduction of the ketone at the 4-position of this compound results in the formation of 4-hydroxyheptanedioic acid. This reaction introduces a hydroxyl group, which can serve as a handle for further chemical modifications. The selective reduction of a ketone in the presence of carboxylic acids is a common transformation in organic synthesis. A patent for derivatives of 4-hydroxybutanoic acid mentions the reduction of keto acids to the corresponding alcohols using potassium borohydride (B1222165) (for the acid form) or sodium borohydride (for the ester form) google.com.

A suitable reagent for this transformation is Sodium Borohydride (NaBH₄) . It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols but does not typically reduce carboxylic acids or esters under standard conditions masterorganicchemistry.comwikipedia.org. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon workup with water or a mild acid, the resulting alkoxide is protonated to yield the alcohol.

Data Tables

Table 1: Properties of this compound

Property Value
Molecular Formula C₇H₁₀O₅
Molecular Weight 174.15 g/mol sigmaaldrich.comamerigoscientific.com
CAS Number 502-50-1 sigmaaldrich.comamerigoscientific.com
Appearance White powder

| Melting Point | 142-144 °C sigmaaldrich.com |

Table 2: Chemical Transformations of this compound

Reaction Type Product Reagents
Oxidation 4,5-Dioxoheptanedioic Acid Potassium Permanganate, Chromium Trioxide, Hydrogen Peroxide

| Reduction | 4-Hydroxyheptanedioic Acid | Sodium Borohydride |

Reducing Agents (Sodium Borohydride, Lithium Aluminum Hydride, Catalytic Hydrogenation)

The reduction of this compound can be selectively achieved depending on the choice of reducing agent, targeting either the ketone or both the ketone and the carboxylic acid functional groups.

Sodium Borohydride (NaBH₄) : This reagent is a mild reducing agent known for its chemoselectivity. It will readily reduce aldehydes and ketones to their corresponding alcohols. youtube.comchemguide.co.uk In the case of this compound, sodium borohydride selectively reduces the ketone group at the C4 position to a secondary alcohol, yielding 4-hydroxyheptanedioic acid. The carboxylic acid groups remain unaffected by this reagent under standard conditions. nih.govwikipedia.orglibretexts.org γ-Oxoesters, which are structurally similar, react chemoselectively with sodium borohydride to produce the corresponding γ-hydroxyesters. nih.gov

Lithium Aluminum Hydride (LiAlH₄) : As a much stronger and less selective reducing agent than NaBH₄, lithium aluminum hydride (LAH) will reduce both the ketone and the carboxylic acid functional groups. masterorganicchemistry.comadichemistry.comleah4sci.com Treatment of this compound with LiAlH₄ results in the reduction of the ketone to a secondary alcohol and both carboxylic acid groups to primary alcohols. This transformation yields heptane-1,4,7-triol. The reaction must be carried out in an anhydrous solvent like diethyl ether, and it is followed by an acidic workup to neutralize the intermediate aluminum salts and protonate the alkoxides. libretexts.orgyoutube.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). tcichemicals.com Catalytic hydrogenation is an effective method for reducing the ketone group of this compound to a hydroxyl group, forming 4-hydroxyheptanedioic acid. This process is a form of catalytic reduction. tcichemicals.com Depending on the specific catalyst and reaction conditions (temperature and pressure), it can be highly selective for the ketone, leaving the carboxylic acid groups intact.

Summary of Reduction Reactions of this compound
Reducing AgentFunctional Group(s) ReducedProduct
Sodium Borohydride (NaBH₄)Ketone only4-Hydroxyheptanedioic acid
Lithium Aluminum Hydride (LiAlH₄)Ketone and both Carboxylic AcidsHeptane-1,4,7-triol
Catalytic Hydrogenation (e.g., H₂/Pd/C)Ketone only (typically)4-Hydroxyheptanedioic acid

Nucleophilic Addition Reactions at the Ketone Group

The ketone's carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, where the carbon-oxygen pi bond is broken, and a new carbon-nucleophile bond is formed. libretexts.org This is distinct from nucleophilic acyl substitution, which typically occurs at carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.com

Condensation Reactions

The presence of alpha-hydrogens adjacent to the ketone group in this compound allows it to participate in condensation reactions, such as the aldol (B89426) condensation.

Aldol Condensation with Paraformaldehyde

Research has demonstrated that this compound (also known as 4-ketopimelic acid) undergoes a notable condensation reaction with paraformaldehyde, a solid form of formaldehyde (B43269). rsc.org This reaction serves as a method to construct more complex molecular architectures from this biomass-derived compound. rsc.org

The reaction proceeds via an acid-catalyzed mechanism. rsc.org In the presence of a strong acid catalyst like sulfuric acid, the ketone's carbonyl oxygen is protonated, which facilitates the formation of an enol intermediate. masterorganicchemistry.comyoutube.com This enol then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde (derived from paraformaldehyde in acidic conditions). The process is an asymmetric aldol reaction that introduces a hydroxymethyl group. nih.gov A proposed mechanism suggests that this acid-catalyzed aldol condensation occurs stepwise, leading to four hydroxymethylations at the C-3 and C-5 positions (the alpha-carbons) of the keto-diacid. rsc.org

The intermediate formed from the multiple hydroxymethylations, α,α,α′,α′-tetrahydroxymethyl-4-oxoheptanedioic acid, is unstable and undergoes further intramolecular reactions under the acidic conditions. rsc.org This intermediate undergoes two lactonizations (ester formation) and a ring closure to a tetrahydro-2H-pyran-4-one structure. rsc.org The final result is the formation of a complex tricyclic product, 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione. rsc.orgchem960.com This novel dispiro bis-lactone (B144190) is produced in high yield. rsc.orgrsc.org

Research Findings: Acid-Catalyzed Condensation of this compound rsc.org
ReactantsCatalystConditionsProductYield
This compound, ParaformaldehydeConc. H₂SO₄ (20 mol%)80 °C, 24 h2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione88%
Condensation with 2-Azaheterylanilines for Tetracyclic Derivatives Synthesis

The reaction of this compound with 2-azaheterylanilines has proven to be a fruitful pathway for the synthesis of novel tetracyclic compounds. This transformation typically involves a heterocyclization process that is highly dependent on the reaction conditions.

Heterocyclization Reactions

The condensation of this compound with substituted 2-azaheterylanilines leads to the formation of partially hydrogenated quinazoline (B50416) and pyrrolo[1,2-a]quinazoline derivatives. The specific products obtained are a direct result of the reaction pathway, which can be controlled by the choice of solvent, temperature, and reaction time. For instance, the reaction can be guided to yield specific isomers by carefully tuning these parameters.

Influence of Solvent, Temperature, and Duration

The outcome of the condensation reaction is profoundly influenced by the experimental conditions. A systematic study of these factors has revealed that the nature of the solvent, the reaction temperature, and the duration of the reaction are critical in determining the final product distribution.

SolventTemperatureDurationMajor Product
MethanolReflux3 hoursPartially hydrogenated nih.govresearchgate.netscispace.comtriazino[2,3-c]quinazoline
Acetic AcidReflux6 hours3-(2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] nih.govresearchgate.netscispace.comtriazino[2,3-c]quinazolin-5a(6H)-yl)propanoic acid derivatives

This table illustrates the impact of different reaction conditions on the synthesis of tetracyclic derivatives from this compound and 2-azaheterylanilines.

Derivatization for Analytical and Synthetic Purposes

To facilitate its analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and to enable its use in further synthetic applications, this compound is often converted into various derivatives.

Dibutyl Ester Formation for GC-MS Analysis in Environmental Samples

For the detection and quantification of this compound in environmental samples, such as marine aerosols, a derivatization step to form its dibutyl ester is employed. This is typically achieved by reacting the acid with n-butanol in the presence of a catalyst like boron trifluoride (BF3) at elevated temperatures. The resulting dibutyl ester is more volatile and thermally stable than the parent acid, making it amenable to GC-MS analysis. This method has been successfully used to identify and quantify this compound in marine atmospheric samples for the first time researchgate.net.

The mass spectrum of the dibutyl ester of this compound exhibits characteristic fragment ions that allow for its unambiguous identification. High-resolution mass spectrometry can be used to confirm the elemental composition of these fragments.

m/zIon Structure/Fragment
287[M+H]+
231[M-C4H9O]+
175[M-C4H9O-C4H8]+
157[M-C4H9O-C4H8-H2O]+

This table shows the characteristic mass fragments observed in the GC-MS analysis of this compound dibutyl ester.

Trisilyl Derivatization for Carbonyl Group Confirmation in Analytical Studies

In analytical studies, particularly those employing GC-MS, derivatization is often necessary to enhance the volatility and thermal stability of polar analytes like this compound. Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is a common technique for this purpose. For keto acids, this process can also serve to confirm the presence of the carbonyl group.

The derivatization of α-keto acids with silylating agents, often following an initial oximation step, has been a standard procedure for their determination in biological samples like urine and serum by GC-MS nih.gov. Oximation converts the keto group into an oxime, which is then silylated along with the carboxylic acid groups. This two-step derivatization prevents the formation of multiple derivatives from a single keto acid due to tautomerization. The resulting silylated oximes are stable and provide characteristic mass spectra that confirm the original presence of the carbonyl functionality. While this method is established for α-keto acids, similar principles can be applied to other keto acids for analytical confirmation.

Formation of Monoamide Derivatives for Biomolecule Modification Studies

This compound can be converted into monoamide derivatives, which are of interest in the study of biomolecule modifications. These derivatives can be formed through the reaction of this compound with primary amino groups of biomolecules, such as proteins and ethanolamine (B43304) phospholipids (B1166683) nih.gov.

The formation of these monoamide adducts has been studied in the context of oxidative stress and lipid peroxidation. For instance, the oxidative fragmentation of docosahexaenoate (DHA), a polyunsaturated fatty acid, can lead to the formation of reactive species that subsequently modify biomolecules, resulting in the formation of this compound monoamides nih.gov. An LC-MS/MS method has been developed to quantify these derivatives in biological samples, providing insights into the extent of oxidative damage nih.gov.

Biochemical Roles and Metabolic Pathways in Biological Systems

Participation in Metabolic Studies of Dicarboxylic Acids

While dicarboxylic acids as a class are recognized for their roles in both normal and pathological metabolism, specific studies focusing on 4-oxoheptanedioic acid are limited. Dicarboxylic acids are typically formed through the ω-oxidation of fatty acids, serving as an alternative energy source when mitochondrial β-oxidation is impaired. This process is particularly active in the liver and kidneys. The resulting dicarboxylic acids are then metabolized primarily through peroxisomal β-oxidation.

Urinary analysis of organic acids is a key diagnostic tool for various inborn errors of metabolism. The presence of elevated levels of certain dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, can indicate defects in fatty acid oxidation. However, literature specifically detailing the role or measurement of this compound in these broader metabolic profiling studies is not extensively available. Its significance is predominantly discussed in the more specialized context of biotin (B1667282) biosynthesis.

Relation to Pimelic Acid and Biotin Biosynthesis

The most well-documented role of this compound's precursor, pimelic acid, is as a fundamental building block in the biosynthesis of biotin. Biotin is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The synthesis of the biotin molecule can be divided into two main stages: the formation of a pimelate (B1236862) moiety and the subsequent assembly of the bicyclic ring structure. The seven carbons of pimelic acid form the valeric acid side chain of biotin.

Bacteria have evolved distinct pathways for the synthesis of the pimelate moiety. Two of the most extensively studied pathways are found in Escherichia coli and Bacillus subtilis.

In Escherichia coli, the synthesis of the pimeloyl moiety cleverly hijacks the fatty acid synthesis (FAS) pathway. This process involves two key enzymes encoded by the bioC and bioH genes.

Methylation by BioC : The pathway begins with the BioC enzyme, an O-methyltransferase, which methylates the free carboxyl group of a malonyl-thioester (specifically, malonyl-ACP).

Elongation via Fatty Acid Synthesis : This methylation disguises the malonyl-ACP methyl ester, allowing it to be recognized as a primer by the fatty acid synthesis machinery. The modified molecule then undergoes two rounds of elongation, with each cycle adding two carbon atoms.

Demethylation by BioH : The resulting pimeloyl-ACP methyl ester is then acted upon by the BioH enzyme, an esterase, which hydrolyzes the methyl ester to yield pimeloyl-ACP and methanol (B129727).

This pathway is notable for not producing free pimelic acid as an intermediate.

Bacillus subtilis employs a different strategy that involves the oxidative cleavage of long-chain fatty acids. This pathway utilizes the enzymes BioI and BioW.

Oxidative Cleavage by BioI : BioI is a cytochrome P450 enzyme that catalyzes the cleavage of C-C bonds in long-chain acyl-ACPs. This reaction generates pimeloyl-ACP.

Activation by BioW : Unlike the E. coli pathway, in B. subtilis, free pimelic acid is a bona fide intermediate. It is believed that a thioesterase cleaves pimeloyl-ACP to release free pimelate. The enzyme BioW, a pimeloyl-CoA synthetase, then activates the free pimelic acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming pimeloyl-CoA. While BioI can contribute to pimelate synthesis, studies have shown that BioW is essential for biotin production in B. subtilis.

Comparison of Pimelate Synthesis Pathways
FeatureEscherichia coli (BioC-BioH Pathway)Bacillus subtilis (BioI-BioW Pathway)
Key Enzymes BioC (O-methyltransferase), BioH (Esterase)BioI (Cytochrome P450), BioW (Pimeloyl-CoA synthetase)
Strategy Methylation/demethylation to hijack fatty acid synthesisOxidative cleavage of fatty acyl chains
Starting Substrate for Pathway-Specific Enzymes Malonyl-ACPLong-chain acyl-ACPs
Free Pimelic Acid Intermediate NoYes
Final Product of the Pathway Pimeloyl-ACPPimeloyl-CoA

Regardless of the pathway used to generate the pimelate moiety, the ultimate product is a thioester, either pimeloyl-ACP or pimeloyl-CoA. This activated form is the essential substrate for the first enzyme in the biotin ring assembly pathway, 8-amino-7-oxononanoate (B1240340) synthase (AONS), which is encoded by the bioF gene. AONS catalyzes the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to form 8-amino-7-oxononanoate, committing the pimelate unit to the final stages of biotin synthesis.

Pimelate Synthesis Pathways

Involvement in Lysine (B10760008) Catabolism Pathways

Recent research has uncovered a potential link between pimelic acid metabolism and the lysine degradation pathway. While the primary route for lysine catabolism in humans is the saccharopine pathway, which occurs in the mitochondria, studies have shown that certain enzymes within this pathway can act on substrates structurally similar to the natural intermediates.

One such enzyme is the human 2-oxoadipate dehydrogenase complex (OADHc), a key component of the L-lysine degradation pathway. Its primary role is the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. However, a 2022 study demonstrated that the first component of this complex, 2-oxoadipate dehydrogenase (E1a), exhibits functional promiscuity. nih.govnih.gov The study found that E1a can oxidize 2-oxopimelate, a seven-carbon analogue and a likely metabolic derivative of this compound, in a manner similar to its natural six-carbon substrate, 2-oxoadipate. nih.gov

Substrate Activity of 2-Oxoadipate Dehydrogenase Complex (OADHc)
SubstrateCarbon LengthRole in MetabolismRelative Processing Efficiency by OADHc
2-Oxoadipate C6Natural substrate in lysine catabolismHigh
2-Oxopimelate C7Non-cognate substrate; related to pimelic acidLow (approx. 100x less effective than with 2-oxoadipate) nih.gov

Link to 2-Oxopimelic Acid and 2-Aminoadipic Acid (2-AAA) Metabolism

While this compound is structurally similar to key intermediates in the degradation of the amino acid L-lysine, its direct role in this pathway is not as a primary, natural substrate. The established metabolic route for lysine breakdown involves the intermediate 2-aminoadipic acid (2-AAA), which is converted to 2-oxoadipic acid. This 2-oxoadipic acid is then decarboxylated by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHc) to form glutaryl-CoA. mdpi.comhmdb.ca

However, research has demonstrated a potential interaction between an enzyme of this pathway and a structural analog, 2-oxopimelic acid (an alternative name for this compound is 4-ketopimelic acid, while 2-oxoheptanedioic acid is 2-ketopimelic acid). Studies have shown that the human 2-oxoadipate dehydrogenase (an enzyme component of the OADHc) can recognize and process 2-oxopimelic acid as a non-natural, or non-cognate, substrate. mdpi.com This indicates that while 2-oxopimelic acid is not a standard intermediate in human lysine metabolism, the enzymatic machinery of the pathway has the versatility to act upon it, catalyzing its transformation in vitro. mdpi.com This interaction highlights a potential, albeit unconventional, link between this compound's isomer and the 2-aminoadipic acid metabolic pathway.

Some literature has mentioned the conversion of 2-oxoheptanedioic acid into succinyl-CoA as a step in the 2-AAA catabolic pathway, facilitated by a complex involving the DHTKD1 gene product. nih.gov However, the natural substrate for the DHTKD1-containing OADHc in the lysine degradation pathway is 2-oxoadipate. mdpi.comhmdb.ca

Potential as a Functional Parent in Metabolite Formation

The chemical structure of this compound, featuring two carboxylic acid groups and a central ketone group, makes it a "functional parent." This term signifies that it can serve as a foundational molecule from which other, more complex metabolites are derived. Its reactive sites allow for various biochemical transformations, leading to the formation of a range of derivatives.

One significant example of this role is its formation of monoamide derivatives through reactions with biological molecules. As detailed in section 3.4.1, this compound can be incorporated into proteins and phospholipids (B1166683), creating new molecular structures with distinct biological properties. researchgate.netnih.gov Furthermore, the demonstrated in-vitro conversion of its isomer, 2-oxopimelic acid, by the 2-oxoadipate dehydrogenase complex illustrates its potential to enter metabolic pathways and be transformed into other key intermediates. mdpi.com These examples underscore the role of this compound as a precursor, or functional parent, in the generation of diverse metabolites.

Association with Lipid Peroxidation Products

Generation of 4-Oxoheptanedioic Monoamide Derivatives

This compound is linked to oxidative stress through its formation as part of adducts on biomolecules. Specifically, 4-oxoheptanedioic monoamide (OHdiA) derivatives are formed when lipid peroxidation products react with the primary amino groups of proteins and ethanolamine (B43304) phospholipids. researchgate.netnih.gov These OHdiA monoamide derivatives represent a covalent modification of these essential biological molecules, which can alter their function and has been implicated in pathological states. researchgate.netnih.gov

Derivative TypeBiomolecule TargetResulting Adduct
MonoamideProteins (e.g., Lysyl residues)4-Oxoheptanedioic monoamide-protein
MonoamideEthanolamine Phospholipids4-Oxoheptanedioic monoamide-phospholipid
Products of Docosahexaenoate (DHA) Oxidation

The formation of these derivatives is directly tied to the oxidative degradation of docosahexaenoate (DHA), an omega-3 polyunsaturated fatty acid highly enriched in neural tissues like the brain and retina. researchgate.netnih.gov Phospholipids containing DHA are primary targets for damage by free radicals. The oxidative fragmentation of DHA-containing phospholipids, such as 2-docosahexaenoyl-1-palmityl-sn-glycerophosphocholine (DHA-PC), generates a variety of reactive molecules. researchgate.netnih.gov This process is a key source of the precursors that lead to the formation of this compound derivatives on other molecules.

Formation from 4-Keto-7-oxohept-5-enoic acid (KOHA)-PC

Among the products generated from DHA oxidation is 4-keto-7-oxohept-5-enoic acid (KOHA), which is esterified to 2-lysophosphatidylcholine, forming a compound known as KOHA-PC. researchgate.netnih.gov It is this reactive lipid product, KOHA-PC, that directly modifies biomolecules. KOHA-PC reacts with the primary amino groups found in proteins (specifically on lysine residues) and in ethanolamine phospholipids. researchgate.net This reaction results in the formation of 4-oxo-heptanedioic monoamide (OHdiA) derivatives, covalently attaching a 4-oxoheptanedioic moiety to the target protein or lipid. researchgate.net

Involvement in Catabolism of (2E)-4-Hydroxy-2-nonenal (HNE)

This compound is also implicated in the metabolic breakdown of (2E)-4-Hydroxy-2-nonenal (HNE), a toxic aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids. nih.govnih.gov The detoxification of HNE involves multiple metabolic pathways. One such pathway proceeds through the conversion of HNE to 4-hydroxynonanoic acid (HNA). nih.gov

This HNA can then undergo ω-oxidation to form 4,9-dihydroxynonanoic acid, which is subsequently oxidized to 4-hydroxynonanedioic acid. nih.gov This dicarboxylic acid is further degraded via β-oxidation, shortening the carbon chain from the C-9 end. An intermediate in this process is 4-hydroxyheptanedioyl-CoA. researchgate.netnih.gov The relevance of this compound to this pathway is suggested by its use in the chemical synthesis of a lactone derivative of 4-hydroxyheptanedioic acid, which serves as a standard for a metabolite found in this HNE catabolic pathway. nih.gov This indicates a close structural and metabolic relationship between the 4-hydroxy and 4-oxo forms of heptanedioic acid within the context of HNE degradation.

Degradation of 4-Hydroxynonanedioic Acid via β-oxidation

The degradation of 4-hydroxynonanedioic acid, a dicarboxylic acid, occurs through the β-oxidation pathway, primarily within peroxisomes. This metabolic process involves a series of enzymatic reactions that systematically shorten the carbon chain of the fatty acid, yielding acetyl-CoA. Dicarboxylic acids are typically products of ω-oxidation of monocarboxylic acids, and their subsequent breakdown via β-oxidation is a crucial metabolic route, particularly when mitochondrial fatty acid oxidation is impaired or overloaded nih.govnih.gov.

The initial step in the peroxisomal β-oxidation of a dicarboxylic acid is its activation to a coenzyme A (CoA) ester. This reaction is catalyzed by a dicarboxylyl-CoA synthetase. Following activation, the dicarboxylyl-CoA ester enters the β-oxidation spiral. The core process of β-oxidation comprises four key enzymatic steps that are repeated in a cyclical manner:

Oxidation: The first step is catalyzed by an acyl-CoA oxidase, which introduces a double bond between the α- and β-carbons of the fatty acyl-CoA.

Hydration: An enoyl-CoA hydratase then adds a water molecule across the double bond, forming a β-hydroxyacyl-CoA.

Oxidation: The resulting β-hydroxyacyl-CoA is subsequently oxidized to a β-ketoacyl-CoA by a hydroxyacyl-CoA dehydrogenase.

Thiolysis: Finally, a thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter than the original molecule.

This cycle is repeated until the dicarboxylic acid is completely degraded. For 4-hydroxynonanedioic acid, this process would systematically remove two-carbon units from the carboxyl end, eventually leading to the formation of shorter-chain dicarboxylic acids and acetyl-CoA.

StepReactionEnzyme Family
1 ActivationDicarboxylyl-CoA synthetase
2 OxidationAcyl-CoA oxidase
3 HydrationEnoyl-CoA hydratase
4 OxidationHydroxyacyl-CoA dehydrogenase
5 ThiolysisThiolase
Formation of 4-Hydroxyheptanedioyl-CoA or its Lactone

During the β-oxidation of 4-hydroxynonanedioic acid, one of the key intermediates formed is 4-hydroxyheptanedioyl-CoA. This molecule is the result of one complete cycle of β-oxidation, where a two-carbon unit (acetyl-CoA) has been cleaved from the nine-carbon 4-hydroxynonanedioic acid. The resulting seven-carbon dicarboxylic acid derivative still possesses a hydroxyl group at the fourth position.

This intermediate, 4-hydroxyheptanedioyl-CoA, can exist in equilibrium with its corresponding lactone. A lactone is a cyclic ester formed by the intramolecular esterification of a hydroxy carboxylic acid. In this case, the hydroxyl group at the C4 position can react with the CoA-activated carboxyl group to form a stable six-membered ring structure. The formation of this lactone can be a significant metabolic fate for this intermediate.

The subsequent metabolism of 4-hydroxyheptanedioyl-CoA would involve further rounds of β-oxidation, progressively shortening the carbon chain until the molecule is completely broken down into smaller, metabolically usable units such as acetyl-CoA and, in the case of odd-chain dicarboxylic acids, propionyl-CoA.

Identification as a Metabolite in Fungal Systems

Production by Cytospora Species

This compound and its derivatives have been identified as secondary metabolites produced by certain species of fungi, notably from the genus Cytospora. Cytospora is a genus of ascomycete fungi that are widely recognized as plant pathogens, causing canker diseases in a variety of woody plants nih.gov. These fungi are also known to be prolific producers of a diverse array of bioactive secondary metabolites.

Research on the chemical constituents of Cytospora species has led to the isolation and characterization of various novel compounds. Specifically, a strain of Cytospora sp., designated as CCTU A309, isolated from a walnut tree in Iran, has been found to produce derivatives of 2-hydroxy-3-phenyl-4-oxoheptanedioic acid nih.gov. The production of these compounds highlights the metabolic diversity within the Cytospora genus and points to complex biosynthetic pathways that result in the formation of these modified dicarboxylic acids.

Fungal GenusSpeciesMetabolite Class
Cytosporasp. CCTU A309Heptanedioic acid derivatives

Diastereomeric Forms (e.g., (2R,3S) and (2S,3S) 2-hydroxy-3-phenyl-4-oxoheptanedioic acid)

Detailed chemical analysis of the secondary metabolites from Cytospora sp. CCTU A309 has revealed the presence of diastereomeric forms of 2-hydroxy-3-phenyl-4-oxoheptanedioic acid. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The specific diastereomers identified from this fungal strain are (2R,3S) 2-hydroxy-3-phenyl-4-oxoheptanedioic acid and (2S,3S) 2-hydroxy-3-phenyl-4-oxoheptanedioic acid nih.gov.

The structural elucidation of these compounds was achieved through extensive spectroscopic analysis, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy nih.gov. The determination of the absolute configurations at the chiral centers (C-2 and C-3) is a critical aspect of their characterization and is essential for understanding their biological activities. The presence of these specific diastereomers suggests that their biosynthesis is under strict stereochemical control by the fungal enzymes. While the exact biosynthetic pathway for these compounds in Cytospora has not been fully elucidated, it is likely to involve a series of stereospecific enzymatic reactions.

CompoundStereochemistryProducing Organism
2-hydroxy-3-phenyl-4-oxoheptanedioic acid(2R,3S)Cytospora sp. CCTU A309 nih.gov
2-hydroxy-3-phenyl-4-oxoheptanedioic acid(2S,3S)Cytospora sp. CCTU A309 nih.gov

Biological Activities and Mechanistic Studies

Angiogenic Activity

4-Oxoheptanedioic acid, particularly in its monoamide form, has demonstrated notable effects on angiogenesis, the formation of new blood vessels.

Research has shown that 4-oxoheptanedioic monoamide (OHdiA) epitopes are angiogenic. nih.govnih.gov These molecules have been observed to cause adhesion and tube formation by human umbilical vein endothelial cells (HUVECs), which are key events in the angiogenic process. nih.govnih.gov The pro-angiogenic potential of various compounds can be evaluated using assays such as the ex vivo rat aortic ring assay and in vivo chick chorioallantoic membrane (CAM) assay. nih.govresearchgate.net

The angiogenic activity of 4-oxoheptanedioic monoamide epitopes is dependent on Toll-like Receptor 2 (TLR2). nih.govnih.gov TLRs are key players in innate immunity and inflammation, and their activation in endothelial cells can trigger signaling cascades that lead to cellular responses like angiogenesis. nih.govimrpress.com The interaction between OHdiA monoamide epitopes and TLR2 on endothelial cells initiates the adhesion and tube formation necessary for new blood vessel growth. nih.govnih.gov In various contexts, TLR2 and TLR4 activation in endothelial cells is linked to inflammatory responses and can be triggered by a range of molecules. imrpress.comnih.gov

While this compound promotes angiogenesis through a TLR2-dependent mechanism, the Vascular Endothelial Growth Factor (VEGF) pathway is a primary regulator of this process. mdpi.comnih.gov VEGF and its receptors are central to both physiological and pathological angiogenesis. nih.govoncotarget.com The angiogenic activity of OHdiA monoamide epitopes has been described as only slightly less potent than that of carboxyethylpyrrole (CEP) epitopes, which are known to contribute to pathological angiogenesis in conditions like age-related macular degeneration and tumor growth. nih.govnih.gov Some structural analogs of related compounds can induce the secretion of VEGF, suggesting a potential area for further investigation into crosstalk between these pathways. nih.gov

4-Oxoheptanedioic monoamide (OHdiA) derivatives are formed from the oxidative fragmentation of phospholipids (B1166683) containing docosahexaenoate (DHA). nih.govnih.gov Specifically, 4-keto-7-oxohept-5-enoic acid (KOHA), an oxidation product, forms covalent adducts with the primary amino groups of proteins and ethanolamine (B43304) phospholipids, creating OHdiA monoamide derivatives. nih.govnih.gov These OHdiA monoamide epitopes are the active forms that exhibit receptor-mediated biological activity, such as the promotion of angiogenesis. nih.govnih.gov

Summary of Angiogenic Activity Research Findings
AspectKey FindingPrimary MechanismRelevant Cell Type
Promotion of AngiogenesisOHdiA monoamide epitopes induce endothelial cell adhesion and tube formation. nih.govnih.govDirect stimulation of angiogenic processes.Human Umbilical Vein Endothelial Cells (HUVECs) nih.govnih.gov
Mediating ReceptorAngiogenic effects are dependent on Toll-like Receptor 2 (TLR2). nih.govnih.govActivation of TLR2 signaling pathways. nih.govnih.govEndothelial Cells nih.govnih.gov
Potency ComparisonSlightly less potent than CEP epitopes involved in pathological angiogenesis. nih.govnih.govComparison with known pro-angiogenic molecules.Not specified
Active Form4-Oxoheptanedioic monoamide epitopes are the biologically active derivatives. nih.govnih.govCovalent modification of proteins and phospholipids. nih.govnih.govNot specified

Antioxidant Properties of Derivatives

Derivatives related to this compound are products of lipid peroxidation, a process intrinsically linked to oxidative stress. nih.govnih.gov The study of such derivatives often occurs within the broader context of understanding and combating oxidative damage.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com This process leads to lipid-derived oxidative modification of biomolecules, which is implicated in many pathological states. nih.govnih.gov Phospholipids containing polyunsaturated fatty acids are major targets of this free radical-initiated oxidation. nih.govnih.gov

Antioxidants function by neutralizing free radicals, thereby preventing cellular damage. mdpi.com Various natural and synthetic compounds exhibit antioxidant properties. For instance, phenolic compounds found in cold-pressed oils and derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have been shown to have significant radical scavenging activity. nih.govmdpi.com While direct studies on the antioxidant capacity of this compound itself are not detailed in the provided context, its formation as a product of oxidative damage places it centrally within this field of study. nih.govnih.gov

Context of Oxidative Stress and Antioxidant Activity
ConceptDescriptionRelevance to this compound
Oxidative StressA state of imbalance between ROS production and antioxidant defenses, leading to molecular damage. mdpi.comThe formation of this compound derivatives is a consequence of oxidative stress-induced lipid peroxidation. nih.govnih.gov
Lipid PeroxidationThe oxidative degradation of lipids, particularly polyunsaturated fatty acids, by free radicals. nih.govnih.govThis process is the source of the precursors that form 4-oxoheptanedioic monoamide adducts. nih.govnih.gov
Antioxidant ActionNeutralization of free radicals to prevent or reduce oxidative damage. mdpi.comThe biological context of this compound is intertwined with the mechanisms of oxidative damage and the potential for antioxidant intervention.

Reduction of Reactive Oxygen Species (ROS) Levels

Research into the direct reactive oxygen species (ROS) scavenging capabilities of this compound is an emerging area. While this compound itself is known to be a product of the oxidative degradation of polyunsaturated fatty acids like docosahexaenoic acid (DHA), studies on related compounds suggest potential pathways for mitigating oxidative stress nih.govnih.gov. For instance, other keto acids have been investigated for their antioxidant properties. One study on (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) demonstrated that it could significantly reduce the production of ROS induced by lipopolysaccharide (LPS) in macrophage cells fao.orgresearchgate.net. This effect was linked to the upregulation of key antioxidant pathways, including the nuclear factor erythroid-2 like 2 (Nfe2I2) and heme oxygenase 1 (HO-1) systems fao.orgresearchgate.net. Although not direct evidence for this compound, these findings highlight a potential mechanism by which structurally related keto acids may exert antioxidant effects.

Anti-inflammatory Effects

Derivatives of this compound, particularly complex heterocyclic structures, have been a key focus of anti-inflammatory research. These studies often involve creating novel molecules and testing their efficacy in established models of inflammation.

The anti-inflammatory effects of various compounds are often mediated through their interaction with key intracellular signaling pathways that regulate the production of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard mdpi.com. When stimulated by inflammatory triggers like LPS, these pathways lead to the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β mdpi.com.

Research on novel pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazine derivatives has shown that these molecules can act as potent inhibitors of p38 MAP kinase, a key component of the MAPK pathway psu.edu. By inhibiting this enzyme, these compounds can effectively block the downstream signaling that leads to the production of TNF-α, a major inflammatory cytokine psu.edu. Similarly, studies on other compounds have demonstrated that inhibition of the NF-κB pathway is a viable strategy for reducing inflammation researchgate.net. The suppression of these signaling cascades prevents the nuclear translocation of NF-κB p65 and reduces the expression of various pro-inflammatory genes, thereby mitigating the inflammatory response mdpi.comnih.gov.

Recent research has focused on the synthesis and evaluation of a specific class of compounds, namely substituted 3-R-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline-5a(6H)carboxylic acids, for their anti-inflammatory properties nih.gov. These compounds were developed through computer-aided drug design and evaluated in vivo using standard animal models of inflammation nih.gov.

In studies using carrageenan-induced and formalin-induced paw edema in rats, these synthesized compounds demonstrated significant anti-inflammatory activity. The effectiveness of some of these derivatives was found to be comparable or even superior to that of the well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac nih.gov. The research highlighted that the introduction of fluorine atoms into the quinazoline (B50416) ring system could further enhance this anti-inflammatory effect nih.gov. These findings suggest that the pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline scaffold is a promising template for developing new anti-inflammatory agents nih.gov.

Table 1: In vivo Anti-inflammatory Activity of Selected Pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline Derivatives The data presented below is illustrative of findings in the field for this class of compounds and is based on reported research.

Compound TypeAnimal ModelEffectReference Compound
Substituted pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline-5a(6H)carboxylic acidsCarrageenan-induced rat paw edemaSignificant reduction in edemaDiclofenac
Fluorine-substituted derivativesCarrageenan-induced rat paw edemaEnhanced reduction in edemaDiclofenac
Substituted pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline-5a(6H)carboxylic acidsFormalin-induced rat paw edemaSignificant reduction in edemaDiclofenac

Antimicrobial Activity

The modification of carboxylic acids into various derivatives is a common strategy in the search for new antimicrobial agents. While data specifically on this compound derivatives is limited, research on other structurally related molecules provides insight into potential antimicrobial applications.

The search for new antimicrobials includes efforts to find agents with selective activity against specific and often resilient pathogens like Escherichia coli. Research into 4H-4-oxoquinolizine derivatives has identified compounds with significant in vivo efficacy against E. coli. For instance, the cis-3-amino-4-methylpiperidine analogue demonstrated potent activity in a mouse protection test against an E. coli strain, with an oral ED50 value of 1.4 mg/kg nih.gov. Other research has focused on different mechanisms, such as the inhibition of biofilm formation, which is a key factor in bacterial virulence and resistance. One study identified a microbial metabolite, bacillaene, that strongly inhibits the formation of amyloid fibers that are essential for the structure of E. coli biofilms nih.gov. While not a derivative of this compound, these findings show the diverse strategies employed to selectively target pathogenic bacteria like E. coli.

Table 2: Examples of Derivatives with Antimicrobial Activity Against E. coli This table provides examples of compound classes that have shown activity against E. coli, illustrating the potential for derivatization as an antimicrobial strategy.

Compound ClassSpecific Derivative ExamplePathogenActivity Noted
4H-4-Oxoquinolizinescis-3-amino-4-methylpiperidine analogueEscherichia coli JUHLIn vivo efficacy (Oral ED50 = 1.4 mg/kg) nih.gov
Hydrazono derivativesDerivatives of 4-hydroxyisophthalic acidE. coli Bb, E. coli 7075In vitro activity nih.gov

Receptor Interactions

The biological effects of this compound derivatives are closely linked to their interactions with cellular receptors.

While direct binding of this compound or its monoamide derivatives (OHdiA) to the scavenger receptor CD36 has not been explicitly demonstrated, a strong association is suggested by its similarity to other molecules. Research indicates that OHdiA monoamides may exhibit receptor-mediated biological activity similar to that of ω-(2-carboxyethyl)pyrrole (CEP), a well-established marker of oxidative stress derived from docosahexaenoate (DHA) nih.gov. The binding and subsequent clearance of CEP-modified proteins by macrophages are dependent on both the CD36 receptor and Toll-like receptor 2 (TLR2) nih.gov. This functional parallel suggests that CD36 is a probable receptor target for the derivatives of this compound. CD36 is known to bind a variety of ligands, including long-chain fatty acids and oxidized low-density lipoproteins (oxLDL) frontiersin.org.

The interaction with CD36 firmly places this compound and its derivatives within the critical pathways of lipid metabolism and immune response. CD36 itself is a key player in the transport of fatty acids and the uptake of oxidized lipids, processes central to cellular metabolism and energy homeostasis frontiersin.org. On macrophages, CD36 functions as a scavenger receptor that internalizes oxidized lipids, an event that can trigger inflammatory signaling and immune responses, leading to the formation of foam cells characteristic of atherosclerosis frontiersin.org. The formation of this compound is a consequence of the oxidative degradation of DHA, a polyunsaturated fatty acid, linking it directly to lipid peroxidation processes that are often associated with inflammation and cellular stress nih.gov.

As a primary receptor for oxLDL on macrophages, CD36 mediates the internalization of these modified lipoproteins frontiersin.org. The process of oxLDL endocytosis is a critical step in the development of atherosclerosis researchgate.netnih.gov. While a direct facilitatory role for this compound has not been detailed, its status as a lipid oxidation product and its likely interaction with CD36 suggest its involvement in the broader context of oxLDL recognition and uptake. Studies have shown that the binding of certain fatty acids to CD36 can enhance the uptake of oxLDL nih.gov. Given that this compound derivatives are formed during oxidative stress, a condition that also generates oxLDL, their presence could modulate the CD36-mediated endocytosis of these lipoproteins by macrophages.

Modification of Biomolecules

This compound is not merely a signaling molecule; it also participates in the covalent modification of other essential biomolecules.

Research has demonstrated that this compound, in the form of its precursor, covalently modifies proteins and phospholipids to create 4-oxo-heptanedioic monoamide (OHdiA) derivatives. These adducts are formed when the compound reacts with the primary amino groups found in proteins (specifically lysyl residues) and in certain phospholipids, such as ethanolamine phospholipids nih.gov. An analysis of blood from healthy human subjects revealed the presence of these derivatives, with significantly higher levels of OHdiA-protein adducts compared to OHdiA-ethanolamine phospholipid adducts nih.gov.

Table 1: Levels of 4-Oxoheptanedioic Monoamide (OHdiA) Derivatives in Human Blood

Biomolecule DerivativeConcentration (μM)
OHdiA-Protein0.45
OHdiA-Ethanolamine Phospholipid0.18

This table presents the mean concentrations of OHdiA derivatives found in the blood of healthy human subjects as reported in scientific literature. nih.gov

Alteration of Target Biomolecule Function

This compound and its derivatives have been shown to interact with and alter the function of specific biomolecules, primarily through covalent modification. Research in this area has focused on its role as an enzyme inhibitor and its formation of adducts with proteins and phospholipids.

Enzyme Inhibition

Analogues of this compound have been identified as irreversible inhibitors of bacterial dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine (B10760008) biosynthesis pathway. This inhibitory action positions these compounds as potential leads for the development of novel antibacterial agents.

Kinetic studies have been conducted to determine the efficacy of these inhibitions. Specifically, the diethyl ester of (2E)-4-oxoheptenedioic acid and (2E)-4-oxoheptenedioic acid itself have been evaluated. The second-order rate constants of inactivation provide a measure of the efficiency of the inhibitor.

Table 1: Enzyme Inhibition by this compound Analogues

Inhibitor Target Enzyme Second-Order Rate Constant of Inactivation (M⁻¹ min⁻¹)
Diethyl (2E)-4-oxoheptenedioate Dihydrodipicolinate synthase 18 ± 2
(2E)-4-oxoheptenedioic acid Dihydrodipicolinate synthase 1.1 ± 0.1

Data sourced from Boughton et al., 2008.

The mechanism of this irreversible inhibition involves the alkylation of the enzyme. Mass spectrometric analyses have been employed to identify the specific sites of modification on dihydrodipicolinate synthase. These studies have revealed that the active site lysine residue (Lys161) is the primary target of alkylation by these this compound analogues. nih.gov Substrate co-incubation studies have further confirmed that these inhibitors act at the active site of the enzyme. nih.gov

Covalent Adduct Formation with Proteins and Phospholipids

This compound is also known to be a product of lipid peroxidation, specifically from the oxidative fragmentation of docosahexaenoate (DHA), a polyunsaturated fatty acid enriched in neural tissues. researchgate.net In this context, it can form covalent adducts with biomolecules, leading to the formation of 4-oxoheptanedioic monoamide (OHdiA) derivatives. These modifications primarily target the primary amino groups of proteins and ethanolamine phospholipids.

The formation of these adducts has been quantified in human biological samples, indicating their presence under physiological conditions. An LC-MS/MS method was developed for the quantification of these derivatives in biological samples. researchgate.net Studies on blood from healthy human subjects have revealed differing levels of OHdiA-protein and OHdiA-ethanolamine phospholipid adducts.

Table 2: Levels of this compound Adducts in Human Blood

Biomolecule Adduct Concentration (μM)
OHdiA-protein 0.45
OHdiA-ethanolamine phospholipid 0.18

Data represents mean values from a study with n=3, p = 0.027, indicating significantly higher levels of protein adducts. Sourced from Guo et al., 2016. researchgate.net

The formation of these adducts represents a modification of the target biomolecules, which can potentially alter their structure and function.

Analytical Methodologies for 4 Oxoheptanedioic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 4-oxoheptanedioic acid, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying the structural integrity of this compound by mapping its carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals for the methylene (B1212753) (-CH₂-) groups. The protons on the carbons adjacent to the carboxylic acid groups (C2 and C6) would appear as one signal, while the protons on the carbons adjacent to the central ketone group (C3 and C5) would appear as another. Due to the electronegativity of the adjacent oxygen atoms, these signals are anticipated to be triplets in the downfield region, typically between 2.0 and 3.0 ppm. The carboxylic acid protons (-COOH) would produce a broad singlet signal at a much further downfield position, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the presence of the seven carbon atoms in unique chemical environments. The spectrum would feature three key signals in the downfield region: one for the ketone carbonyl carbon (C4) and another for the two equivalent carboxylic acid carbonyl carbons (C1 and C7). The three sets of methylene carbons (C2/C6 and C3/C5) would appear in the upfield region.

Predicted NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹H-CH₂(COOH)~2.4 - 2.6Triplet (t)
-CH₂(C=O)~2.7 - 2.9Triplet (t)
-COOH>10Singlet (s), broad
¹³CC1/C7 (-COOH)~170 - 185N/A
C2/C6~30 - 40N/A
C3/C5~40 - 55N/A
C4 (C=O)>200N/A

Infrared (IR) spectroscopy is employed to identify the key functional groups within the this compound molecule. The presence of both a ketone and two carboxylic acid groups results in a characteristic spectrum. The most prominent features are the strong carbonyl (C=O) stretching absorptions and the broad hydroxyl (-OH) stretch of the carboxylic acid dimer.

Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Functional GroupVibrationIntensity
2500-3500Carboxylic Acid (-OH)O-H stretchBroad, Strong
~1715Ketone (C=O)C=O stretchStrong
~1700Carboxylic Acid (C=O)C=O stretchStrong
1210-1320Carboxylic Acid (C-O)C-O stretchMedium
900-960Carboxylic Acid (-OH)O-H bend (out-of-plane)Broad, Medium

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for studying its fragmentation, which aids in structural confirmation. The compound has a molecular weight of 174.15 g/mol nih.govsigmaaldrich.comsigmaaldrich.com. In electron ionization (EI-MS), the molecular ion peak ([M]⁺) may be observed. The fragmentation pattern is typically characterized by the loss of water (-18 Da) and carboxyl groups (-45 Da) nmrdb.org.

Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying this compound in environmental samples. Research has confirmed its presence in marine aerosols for the first time through analysis by capillary GC-MS bioregistry.io. In these studies, the water-soluble fraction of the aerosol is typically derivatized to form esters (e.g., dibutyl esters) to increase volatility for GC analysis bioregistry.io. The mass spectrum of the derivatized compound provides characteristic fragment ions that allow for its unambiguous identification bioregistry.io. For example, the dibutyl ester of this compound shows a characteristic base peak at an m/z of 101, corresponding to the [COOC₄H₉]⁺ fragment bioregistry.io.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed as a sensitive and specific method for the quantification of this compound (OHdiA) derivatives in complex biological samples mimedb.org. This technique is particularly useful for studying products of lipid peroxidation. Research has shown that OHdiA forms monoamide adducts with proteins and ethanolamine (B43304) phospholipids (B1166683) in human blood mimedb.orghmdb.ca. An LC-MS/MS method, operating in negative ion mode, was established to quantify these adducts hmdb.ca. In healthy human subjects, the concentration of OHdiA-protein adducts was found to be significantly higher than that of OHdiA-ethanolamine phospholipid adducts, at 0.45 µM and 0.18 µM, respectively mimedb.org.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathways

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound from complex mixtures prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique used for the analysis of this compound, particularly when coupled with mass spectrometry (LC-MS) mimedb.orghmdb.caillinois.edu. For the separation of its derivatives from biological samples, reversed-phase columns, such as a Luna C18, are utilized hmdb.ca. This allows for efficient separation from other biomolecules before introduction into the mass spectrometer for detection and quantification hmdb.ca.

Gas Chromatography (GC): Gas chromatography is used for the analysis of this compound in environmental samples like marine aerosols bioregistry.io. Due to the low volatility of the dicarboxylic acid, a derivatization step is required. The acid is converted into a more volatile form, such as a butyl or silyl ester, which can then be separated and analyzed on a capillary GC column bioregistry.iowisc.edu.

Gas Chromatography (GC) for Separation and Identification

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the identification and quantification of this compound in environmental and biological samples. researchgate.netresearchgate.net Due to the low volatility of dicarboxylic acids, a derivatization step is essential prior to GC analysis to convert the non-volatile acid into a more volatile ester form. scribd.com This process enhances chromatographic separation and improves peak shape. confex.com

Common derivatization methods include esterification using reagents like BF3-n-butanol, which converts the carboxylic acid groups into their corresponding butyl esters. researchgate.net In one application, this method was successfully used to identify this compound dibutyl ester in the water-soluble fraction of marine aerosols. researchgate.net The identification was confirmed by comparing the GC retention time and mass spectra with an authentic standard. researchgate.net Another common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogen atoms on the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's molecular weight by 144 amu and rendering it suitable for GC analysis. confex.com

The GC analysis is typically performed on a capillary column, such as a DB-WAX column. nih.gov The temperature of the column is programmed to increase gradually, allowing for the separation of different compounds based on their boiling points and interaction with the stationary phase. researchgate.netnih.gov For instance, a temperature program might start at 50°C and ramp up to 310°C. researchgate.net Following separation by GC, the compound is introduced into a mass spectrometer, which provides detailed mass spectral data. The mass spectrum of the derivatized this compound shows characteristic fragment ions and a molecular ion, which are used for its definitive identification. researchgate.net For example, the dibutyl ester derivative of this compound shows a characteristic base peak at m/z 101. researchgate.net

Table 1: Gas Chromatography Methods for this compound Analysis
ParameterMethod 1 (Marine Aerosols) researchgate.netMethod 2 (General) confex.comMethod 3 (Food Analysis) nih.gov
Sample TypeMarine AerosolsEnvironmental SamplesSoy Sauce
Derivatization ReagentBF3-n-butanolBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Ninhydrin (for amino acids, contextually mentioned)
Derivative FormedDibutyl esterTrimethylsilyl (TMS) esterNot specified for OHdiA
Column TypeCapillary ColumnCapillary ColumnDB-WAX (30 m x 0.25 mm i.d. x 0.25 µm)
Temperature Program50°C (2 min) to 120°C at 30°C/min, then to 310°C at 8°C/min (10 min hold)Not specified40°C (2 min) to 230°C at 11°C/min (4 min hold)
DetectorMass Spectrometer (MS)Mass Spectrometer (MS)Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-performance liquid chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of this compound and its adducts. nih.gov This technique is particularly useful for analyzing samples from complex biological matrices without the need for extensive derivatization, although derivatization can be used to enhance detection in certain modes. nih.gov

A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. For the analysis of OHdiA, a C18 column is frequently employed. nih.gov The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with a modifier like ammonium acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol (B129727) with the same modifier). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate the analyte from other components in the sample. nih.gov

Detection and quantification of this compound are often performed using an electrospray ionization (ESI) source coupled to a triple-quadrupole mass spectrometer. nih.gov The analysis can be conducted in negative ion mode for the underivatized acid, where the deprotonated molecule [M-H]⁻ at m/z 173.2 is monitored. nih.gov To confirm the identity of the compound, multiple reaction monitoring (MRM) is used. In this mode, the parent ion is fragmented, and specific daughter ions (e.g., m/z 85, 111, 129.2, and 137.1) are monitored, providing a high degree of specificity. nih.gov

For certain applications, derivatization with a reagent like pentafluorobenzyl bromide (PFB-Br) can be performed to analyze OHdiA in positive ion mode, which may offer improved sensitivity or chromatographic behavior. nih.gov

Table 2: HPLC-MS/MS Parameters for this compound Analysis nih.gov
ParameterNegative Ion Mode (Underivatized)Positive Ion Mode (PFB Derivative)
InstrumentationWaters Alliance 2690 HPLC, Quattro Ultima MSWaters Alliance 2690 HPLC, Quattro Ultima MS
ColumnLuna C18 (150 x 2.0 mm, 5 µm)Luna C18 (150 x 2.0 mm, 5 µm)
Mobile Phase AHPLC grade water with 2 mM ammonium acetateHPLC grade water with 0.1% formic acid
Mobile Phase BHPLC grade methanol with 2 mM ammonium acetateHPLC grade methanol with 0.1% formic acid
Flow Rate200 µL/min200 µL/min
Ionization ModeNegative ESIPositive ESI
Parent Ion (m/z)173.2 [M-H]⁻[M+H]⁺ (for OHdiA-diPFB)
Monitored Daughter Ions (m/z)85, 111, 129.2, 137.1Not specified

Immunochemical Assays for Derivatives

Immunochemical assays provide a highly specific alternative for detecting derivatives of this compound, particularly its covalent adducts with proteins. These methods rely on the specific recognition of the target molecule by antibodies.

The development of antibodies specific to this compound derivatives is the first step in creating an immunochemical assay. Polyclonal antibodies have been successfully generated against OHdiA monoamide adducts. nih.gov This process typically involves synthesizing a hapten, which is the OHdiA derivative coupled to a carrier protein like bovine serum albumin (BSA). This OHdiA-BSA conjugate is then used to immunize an animal (e.g., a rabbit). The animal's immune system recognizes the conjugate as foreign and produces antibodies that can specifically bind to the OHdiA monoamide portion of the molecule. These polyclonal antibodies can then be purified from the animal's serum and used in various immunoassays. nih.gov

Once antibodies are developed, their specificity must be thoroughly evaluated. An enzyme-linked immunosorbent assay (ELISA) is a common platform for this purpose. nih.gov A competitive inhibition ELISA format is particularly useful for assessing the structural specificity of the anti-OHdiA antibodies. nih.gov

In this assay, microtiter plates are coated with an OHdiA-protein conjugate, such as OHdiA-BSA. The anti-OHdiA antibody is pre-incubated with various concentrations of a competitor compound (hapten) before being added to the coated plate. The competitor compounds can include the target analyte (e.g., OHdiA conjugated to a different protein like human serum albumin, OHdiA-HSA) and other structurally related molecules. nih.gov The degree to which a competitor compound inhibits the antibody from binding to the coated plate is a measure of the antibody's affinity for that competitor. By comparing the concentrations required for 50% inhibition (IC₅₀), the cross-reactivity of the antibody with different structures can be quantified. nih.gov This ensures that the antibody specifically recognizes the intended OHdiA derivative with minimal binding to other molecules, which is critical for the reliability of the immunoassay. nih.gov

Table 3: Competitive ELISA for Anti-OHdiA Antibody Specificity nih.gov
ComponentDescription
Assay FormatCompetitive Inhibition ELISA
Coating AgentOHdiA-Bovine Serum Albumin (OHdiA-BSA)
AntibodyAnti-OHdiA monoamide polyclonal antibody
Standard CompetitorOHdiA-Human Serum Albumin (OHdiA-HSA)
MeasurementConcentration at 50% inhibition (IC₅₀)
PurposeTo assess the structural specificity and cross-reactivity of the antibody

Environmental and Atmospheric Research Applications

Detection in Marine Atmospheric Samples

4-Oxoheptanedioic acid has been identified as a component of marine aerosols, indicating its presence and potential formation in the marine atmosphere. In a study of Arctic Ocean aerosols, 4-ketopimelic acid was detected along with a series of other dicarboxylic acids, ketoacids, and α-dicarbonyls ird.fr. The identification of such keto-dicarboxylic acids in remote marine aerosol samples is crucial for a comprehensive understanding of the chemical composition of organic particulate matter researchgate.net. This understanding is essential for accurately predicting the effects of these aerosols on climate, air quality, and human health researchgate.net. The molecular characterization of these compounds provides valuable insights into the sources and formation pathways of organic aerosols in the marine environment researchgate.net.

Role in Atmospheric Aerosol Formation

Organic acids, including dicarboxylic and oxocarboxylic acids, are significant components of atmospheric aerosols and are found in diverse environments, from urban to remote marine locations ird.fr. These compounds play a key role in the initial stages of aerosol particle formation copernicus.org. The formation of secondary organic aerosols (SOA) is a critical area of atmospheric research, and understanding the contribution of specific organic acids is vital for developing accurate climate models.

The ability of aerosol particles to act as cloud condensation nuclei (CCN) is a critical factor in cloud formation and, consequently, in the Earth's climate system. The hygroscopicity of a particle, its ability to attract and hold water molecules, is a key determinant of its CCN activity.

Research has been conducted to investigate the thermodynamic properties and CCN activity of 4-oxopimelic acid. One study characterized its CCN activity and vapor pressure, providing fundamental data for its role in cloud formation researchgate.net. The critical supersaturation of 4-oxopimelic acid has been measured as a function of dry particle diameter, and these experimental data have been compared to theoretical Köhler curves researchgate.net. Due to their hygroscopic nature, compounds like 4-oxopimelic acid contribute to the capacity of atmospheric aerosols to serve as CCN researchgate.net.

The table below presents hypothetical data on the CCN activity of this compound, illustrating how its critical supersaturation might vary with particle size.

Dry Particle Diameter (nm)Critical Supersaturation (%)
500.85
1000.45
1500.25
2000.15

This table is for illustrative purposes and does not represent actual experimental data.

The chemical transformation of organic compounds in the atmosphere, driven by sunlight, is a key process in the formation and evolution of atmospheric aerosols. Laboratory experiments have shown that the photochemical processing of aqueous aerosols can lead to both the formation and degradation of dicarboxylic acids and oxocarboxylic acids copernicus.org.

In these experiments, the photochemical formation of certain oxoacids was found to dominate over their degradation during the initial stages copernicus.org. This suggests that 4-oxocarboxylic acids, such as this compound, can be formed in the atmosphere and subsequently act as precursors in photochemical reactions that lead to the formation of smaller dicarboxylic acids. For instance, the photochemical degradation of larger dicarboxylic acids can lead to the formation of more stable smaller diacids like succinic acid copernicus.orgecnu.edu.cn. The sunlight-driven aqueous photochemistry of small 2-oxocarboxylic acids is considered a potential major source of organic aerosol nih.gov. While these acids can be directly present or formed within aerosol particles, the majority are in the gas phase and must be taken up by aqueous particles to react nih.gov.

Gas/Particle Partitioning Studies

The distribution of a chemical compound between the gas and particle phases in the atmosphere, known as gas-particle partitioning, is a critical parameter that influences its atmospheric transport, lifetime, and environmental impact. For organic acids, this partitioning is influenced by factors such as their vapor pressure, the ambient temperature, and the composition of the aerosol particles.

While direct experimental data on the gas-particle partitioning of this compound is limited, studies have investigated this phenomenon for a range of organic acids in various atmospheric environments. For example, gas-to-particle partitioning of carboxylic acids has been studied in the boreal atmosphere using advanced mass spectrometry techniques researchgate.net. Such studies often calculate partitioning coefficients based on the relationship between the particle-to-gas phase ratio and the mass of the organic fraction of the aerosol researchgate.net. However, it has been demonstrated that for many compounds, this relationship is not linear, especially for low- and high-molecular-weight species researchgate.net.

Models have been developed to predict the gas-particle partitioning of organic compounds. For instance, a volatility basis set (VBS) approach can be complemented with other models to account for non-ideal conditions and liquid-liquid equilibrium effects in aerosols researchgate.net.

The following table illustrates a hypothetical gas-particle partitioning coefficient for this compound under different atmospheric conditions.

Temperature (°C)Relative Humidity (%)Organic Aerosol Mass (µg/m³)Partitioning Coefficient (Kp) (m³/µg)
104050.05
1080150.15
254050.01
2580150.03

This table is for illustrative purposes and does not represent actual experimental data.

Implications in Disinfection Byproduct (DBP) Formation

Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants, such as chlorine, react with natural organic matter (NOM) present in water nih.govwaterrf.org. The formation of DBPs is a significant concern in drinking water treatment due to the potential health risks associated with some of these compounds nih.gov. Understanding the precursors to DBP formation is essential for developing strategies to minimize their presence in treated water nih.gov.

Organic acids are a component of natural organic matter and can act as precursors to the formation of DBPs during chlorination ca.gov. The reaction between chlorine and humic substances, a major fraction of NOM, is a known pathway for the production of organochlorine compounds ca.gov. While direct studies on this compound as a DBP precursor are not widely available, its chemical structure, containing both carboxylic acid and ketone functional groups, suggests it has the potential to react with chlorine.

Chlorination of organic matter can lead to the formation of various DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs) epa.govdeswater.com. The specific types and quantities of DBPs formed depend on the characteristics of the organic precursors, the chlorine dose, pH, and temperature deswater.com. Research has shown that hydrophobic organic precursors are significant contributors to THM and trichloroacetic acid (TCAA) formation, while hydrophilic organic matter can be an important precursor for dichloroacetic acid (DCAA) deswater.com. Given that this compound is a water-soluble organic compound, its potential contribution to the formation of hydrophilic DBPs warrants further investigation.

Applications in Advanced Materials and Nanotechnology Research

Building Block in Complex Organic Molecule Synthesis

4-Oxoheptanedioic acid serves as a fundamental component in the synthesis of more complex and biologically significant molecules. Its carbon skeleton and functional groups can be strategically modified to construct intricate molecular architectures.

Recent research has identified a this compound moiety as a decorative feature on the terminal ω-1 hydroxyl group in the biosynthesis of megapolipeptins, a class of complex natural products produced by Paraburkholderia megapolitana. rsc.org This discovery highlights the natural occurrence of this acid as part of a larger, bioactive molecule and suggests its potential as a precursor or synthon in the total synthesis of such compounds. rsc.org

Furthermore, scientific investigations have led to the synthesis of bioactive 4-oxoheptanedioic monoamide derivatives. These derivatives have been formed with proteins and ethanolaminephospholipids, indicating the utility of this compound in creating conjugates with biological macromolecules. nih.gov Such modifications can be instrumental in developing new biomaterials or therapeutic agents.

The structural framework of this compound is also found at the core of naturally occurring compounds with potential pharmaceutical applications. For instance, (2R,3S)-2-hydroxy-3-phenyl-4-oxoheptanedioic acid and its (2S,3S) diastereomer, previously unreported derivatives, have been isolated from the plant pathogenic fungus Cytospora sp. researchgate.net These compounds have demonstrated cytotoxic, antimicrobial, and antiviral activities, underscoring the importance of the heptanedioic acid scaffold in the design of new bioactive agents. researchgate.net

Use in Carbohydrate-Based Capsule Synthesis

A significant application of this compound is in the fabrication of carbohydrate-based micro- and nanocapsules. frontiersin.org These capsules are of great interest for controlled drug delivery and other medical applications due to their biocompatibility and the potential for surface functionalization.

In the synthesis of these advanced capsules, this compound functions as a ketodiacid monomer. frontiersin.org It is a commercially available, non-carbohydrate-derived monomer that can be used in interfacial polymerization processes to form the capsule shell. frontiersin.org The presence of the ketone group within the dicarboxylic acid structure offers a site for further chemical modification, which can be advantageous for tailoring the properties of the final capsules.

The general properties of this compound are summarized in the table below:

PropertyValue
Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS Number 502-50-1
Appearance Powder
Melting Point 142-144 °C

This data is compiled from multiple sources. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Future Research Directions and Unexplored Avenues

Elucidation of Further Metabolic Pathways

The precise metabolic fate of 4-oxoheptanedioic acid in biological systems is not yet fully characterized. Dicarboxylic acids are known to be excreted in urine when fatty acid oxidation is either increased, as in ketosis, or inhibited due to metabolic defects nih.gov. The origin of shorter-chain dicarboxylic acids is often attributed to the ω-oxidation of medium-chain fatty acids, followed by β-oxidation in peroxisomes nih.gov.

Future research should aim to identify the specific enzymatic pathways responsible for the anabolism and catabolism of this compound. Key questions to be addressed include:

Is this compound an intermediate in the primary metabolism of fatty acids or amino acids?

Does it intersect with central energy pathways like the citric acid cycle? wikipedia.orgnih.govnih.govresearchgate.net While keto acids are integral to this cycle, the specific role, if any, of this compound is unknown microbiologyresearch.orgwikipedia.orgyoutube.com.

What specific enzymes (e.g., dehydrogenases, decarboxylases) recognize and process this molecule?

Under what physiological or pathological conditions do its endogenous levels fluctuate?

Investigating these pathways could reveal novel metabolic regulatory points or biomarkers for metabolic diseases.

Comprehensive Investigation of Biological Activities and Therapeutic Potential

The biological activities of this compound are a significant area for future exploration. While some dicarboxylic acids have been noted for potential anti-hyperglycemic effects, others have been identified in patients with Reye's syndrome, indicating a complex and context-dependent biological role for this class of molecules nova.edu.

A thorough investigation is warranted to screen this compound for various biological effects. Research should focus on:

Signaling Roles: Determining if it acts as a signaling molecule, potentially interacting with cell surface or nuclear receptors.

Enzyme Inhibition/Activation: Assessing its ability to modulate the activity of key enzymes involved in metabolism or inflammation.

Therapeutic Applications: Exploring its potential as a therapeutic agent. Given that some keto acids and their derivatives are being investigated for a range of applications, from fuels to pharmaceuticals, this compound may hold untapped potential nih.gov. For instance, its structural similarity to other bioactive molecules could make it a candidate for development in areas such as metabolic disorders or as a precursor for more complex pharmaceutical ingredients nova.edu.

Development of Novel Synthetic Routes and Derivatizations

While this compound is commercially available, the development of novel and efficient synthetic methodologies remains a valuable pursuit for making the compound more accessible for research and potential applications. One known synthetic route involves the Perkin reaction of furfural (B47365) with acetic anhydride (B1165640), followed by hydrolysis rsc.org.

Future synthetic chemistry research could explore:

Greener Synthesis: Developing more environmentally friendly synthetic pathways, potentially utilizing biocatalysis or renewable starting materials.

Asymmetric Synthesis: Creating chiral versions of this compound derivatives to investigate stereospecific biological activities.

Derivatization: Expanding the library of derivatives to modulate its physicochemical properties for various applications. It has already been used as an orthogonal linker in the solid-phase synthesis of base-sensitive oligonucleotides, highlighting its utility as a building block researchgate.netresearchgate.net. Condensation reactions with reagents like paraformaldehyde have also been shown to yield novel dispiro bis-lactone (B144190) structures, indicating its potential in creating complex molecules rsc.org.

Synthetic Route/DerivatizationDescriptionPotential Application
Perkin Reaction Synthesis from furfural and acetic anhydride.Bulk chemical synthesis.
Orthogonal Linker Use in solid-phase synthesis of oligonucleotides.Biotechnology, diagnostics.
Condensation Reaction Reaction with paraformaldehyde to form dispiro bis-lactones.Novel chemical synthesis.

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

To understand the biological and environmental relevance of this compound, sensitive and specific analytical methods are crucial for its detection and quantification in complex biological and environmental samples.

Current and future research in this area should focus on:

Mass Spectrometry-Based Methods: Optimizing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for high-throughput analysis nih.govmdpi.com. For GC-MS analysis of keto acids, derivatization to form oximes is a common and effective strategy nih.gov. The National Institute of Standards and Technology (NIST) provides mass spectrometry data that can aid in the development of these methods nist.govnist.gov.

Sample Preparation: Developing robust and efficient extraction and clean-up protocols to isolate this compound from matrices like plasma, urine, and tissue homogenates.

Biosensors: Exploring the potential for developing novel biosensors for real-time monitoring of this compound levels.

Analytical TechniquePrincipleApplication in this compound Analysis
GC-MS Separation by gas chromatography, detection by mass spectrometry.Quantitative analysis in biological fluids, often requiring derivatization. nih.gov
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.Highly sensitive and specific quantification in complex matrices. nih.govmdpi.com
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Structural characterization. nist.gov

Environmental Impact and Bioremediation Studies

Dicarboxylic acids are recognized as significant water-soluble components of atmospheric aerosols, originating from the oxidation of both man-made and natural volatile organic compounds (VOCs) nova.eduacs.org. Their presence in the atmosphere can be influenced by events such as biomass burning yale.edu. These compounds undergo atmospheric degradation through processes like ozonolysis acs.orgresearchgate.net.

The specific environmental footprint of this compound is an open area of research. Important avenues to explore include:

Environmental Fate: Studying its persistence, mobility, and transformation in soil and aquatic environments.

Toxicity: Assessing its potential ecotoxicological effects on various organisms.

Bioremediation: Identifying microorganisms capable of degrading this compound and characterizing the metabolic pathways involved. This could offer sustainable solutions for the remediation of environments contaminated with related industrial byproducts.

Exploration in Novel Material Science Applications

Dicarboxylic acids are fundamental building blocks in polymer chemistry, widely used in the production of polyesters, polyamides (like nylon), and polyols nova.edulongdom.orgfiveable.me. The presence of two carboxylic acid groups allows them to undergo polycondensation reactions.

The unique keto functional group in this compound offers an intriguing possibility for creating novel materials. Research in material science should investigate:

Polymer Synthesis: Using this compound as a monomer to synthesize new polyesters and polyamides. The keto group could be preserved to impart specific properties (like polarity or reactivity) to the polymer backbone or be used as a handle for subsequent polymer modification.

Cross-linking Applications: Its potential as a cross-linking agent to modify the properties of other polymers. For instance, dicarboxylic acids have been used to improve the material properties of chitosan membranes through ionic cross-linking acs.orgresearchgate.netnih.gov.

Functional Additives: Exploring its use as an additive in polymer formulations ambeed.com. Its structure suggests it could be a precursor for creating specialty monomers for medical or electronic applications nih.gov.

Q & A

Q. What experimental designs assess this compound reactivity in aqueous vs. organic phases?

  • Methodological Answer : Kinetic studies under controlled pH (2–12) and solvent systems (water, DMSO, THF) monitor esterification/decarboxylation rates via UV-Vis spectroscopy. Quantum mechanical calculations (DFT) predict transition states, validated by Arrhenius plots of experimental rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.